REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:9]([NH2:11])=[O:10])[CH2:2]2.C1(=O)O[CH:15]=[CH:14]O1>>[O:10]1[CH:15]=[CH:14][N:11]=[C:9]1[CH:3]1[CH:4]2[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]2)[CH2:2]1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)C(=O)N
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C1(OC=CO1)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was placed in an oil bath at 120°
|
Type
|
TEMPERATURE
|
Details
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the temperature was raised to 180° over a period of 45 min
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Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction
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Type
|
ADDITION
|
Details
|
was treated with ice
|
Type
|
WASH
|
Details
|
washed with ether (100 ml)
|
Type
|
ADDITION
|
Details
|
was then added until saturation point
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a crude oil (1.45 g)
|
Type
|
CUSTOM
|
Details
|
Purification on neutral alumina (Brockmann grade 1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC=C1)C1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |